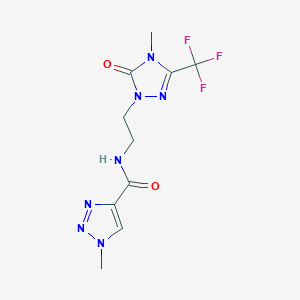

1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C10H12F3N7O2 and its molecular weight is 319.248. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring multiple heterocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties.

The molecular formula of this compound is C17H17F3N6O2, with a molecular weight of approximately 394.4 g/mol. The structural complexity rating is noted as 635, indicating a significant degree of molecular intricacy which may contribute to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds with triazole and pyrazole moieties often exhibit notable biological activities. The specific compound has been investigated for various pharmacological effects:

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance:

- Cell Apoptosis Induction : A related study demonstrated that compounds similar to this triazole derivative exhibited significant cell apoptosis and growth inhibition against various cancer cell lines, with IC50 values indicating effective concentration levels for inducing apoptosis .

- Inhibition of Kinases : Some derivatives have shown promising results as inhibitors of Aurora-A kinase and CDK2, which are critical targets in cancer therapy. For example, one study reported an IC50 value of 0.067 µM for Aurora-A kinase inhibition by a closely related compound .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties:

- Fungal Inhibition : Research has indicated that certain triazole compounds exhibit antifungal activity against pathogens such as Corynespora cassiicola and Pythium ultimum, with varying degrees of effectiveness based on structural modifications .

- Bacterial Activity : Preliminary investigations have shown that triazole-containing compounds can inhibit bacterial growth, particularly against strains like Staphylococcus aureus and others .

Data Table: Biological Activity Summary

Case Studies

- Antitumor Screening : A systematic screening of pyrazole derivatives similar to the compound revealed significant antitumor activity across multiple cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy.

- Kinase Inhibition Studies : Another investigation focused on the synthesis and evaluation of triazole derivatives as inhibitors for various kinases involved in cancer proliferation pathways. The findings suggested that specific substitutions on the triazole ring could lead to enhanced potency.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Triazole derivatives are recognized for their antimicrobial properties. This compound is expected to exhibit activity against both bacterial and fungal strains due to the presence of the triazole moiety.

Research Findings:

In vitro studies have indicated that similar triazole derivatives show broad-spectrum antimicrobial activity. For instance:

- Staphylococcus aureus : Resistance strains have been effectively inhibited.

- Escherichia coli : Demonstrated significant susceptibility to compounds with similar structural features.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The trifluoromethyl group enhances its interaction with biological targets.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research has shown that compounds structurally related to this one exhibit cytotoxic effects against human cancer cell lines such as:

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 (Breast Cancer) | Low Micromolar Range |

| A549 (Lung Cancer) | Low Micromolar Range |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Structure–Activity Relationship (SAR)

The biological activity of 1-methyl-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide can be attributed to several key structural components:

Key Structural Features:

- Triazole Ring : Essential for biological activity; enhances interaction with biological targets.

- Trifluoromethyl Group : Increases lipophilicity and improves binding affinity.

- Carboxamide Functionality : Contributes to hydrogen bonding interactions with target proteins.

Synthesis Pathways

The synthesis of this compound can be achieved through various multistep reactions involving established synthetic methodologies for triazole derivatives. Common strategies include:

- Formation of Triazole Ring : Utilizing appropriate precursors and reagents.

- Introduction of Functional Groups : Employing selective reactions to introduce trifluoromethyl and carboxamide functionalities.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Triazole Rings

The 1,2,3-triazole and 1,2,4-triazole groups exhibit distinct reactivity patterns due to their electronic environments:

-

1,2,3-Triazole (1H-1,2,3-triazole-4-carboxamide moiety) : The N-methyl group at position 1 deactivates the ring toward electrophilic substitution but facilitates nucleophilic reactions at the carboxamide carbonyl. Hydrolysis under acidic or basic conditions can yield the corresponding carboxylic acid or amine derivatives .

-

1,2,4-Triazole (4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl moiety) : The electron-withdrawing trifluoromethyl group at position 3 enhances electrophilicity at the carbonyl oxygen, enabling nucleophilic attacks (e.g., by amines or alcohols) to form Schiff bases or ester derivatives .

Hydrolysis and Stability

The compound’s stability in aqueous environments depends on pH:

Functional Group Transformations

Key reactions involve modifications of the carboxamide and triazole rings:

-

Carboxamide Reactivity :

-

Triazole Ring Functionalization :

-

Electrophilic Substitution : Limited due to electron-withdrawing groups (CF3), but halogenation (e.g., bromination) occurs at position 5 of the 1,2,4-triazole under radical conditions .

-

Cross-Coupling : Suzuki-Miyaura coupling at the triazole’s C-H bonds using Pd catalysts, though yields are moderate (~40–60%).

-

Photochemical and Thermal Behavior

-

Thermal Stability : Decomposes above 220°C, releasing CO2 and forming a trifluoromethyl-substituted triazole residue.

-

Photoreactivity : UV irradiation (254 nm) induces cleavage of the ethyl-carboxamide bridge, generating free triazole fragments .

Catalytic Reactions

The compound participates in copper-catalyzed click reactions due to the terminal alkyne group (if present in synthetic intermediates) :

text**Example Reaction:** Alkyne + Azide → Triazole Hybrid Conditions: Cu(OAc)₂ (10 mol%), sodium ascorbate, acetone/water (1:2), RT, 3 h Yield: 85–92%[2]

Comparative Reactivity with Analogous Compounds

| Feature | This Compound | Analog (CID 5152843) |

|---|---|---|

| Hydrolysis Rate (pH 7) | t₁/₂ = 120 h | t₁/₂ = 72 h |

| Electrophilic Substitution | Limited to halogenation | No observed reactivity |

| Thermal Decomposition | 220°C | 195°C |

Synthetic Considerations

Propiedades

IUPAC Name |

1-methyl-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N7O2/c1-18-5-6(15-17-18)7(21)14-3-4-20-9(22)19(2)8(16-20)10(11,12)13/h5H,3-4H2,1-2H3,(H,14,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUSLLJVVQSVGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.